molecular formula C13H26N2O2 B6229590 tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans CAS No. 1313366-20-9

tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans

Cat. No. B6229590
CAS RN: 1313366-20-9
M. Wt: 242.4
InChI Key:
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Description

Tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans (TBMC) is an organic compound that has been studied for its potential applications in various scientific fields. TBMC is a chiral compound, meaning that it has two different forms that are mirror images of each other. As such, TBMC has been studied for its potential in asymmetric synthesis and catalysis. TBMC has also been studied for its potential in drug design, as it has been shown to act as a potent inhibitor of certain enzymes.

Scientific Research Applications

Tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has been studied for its potential in asymmetric synthesis and catalysis. As a chiral compound, tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans can be used to create enantiomerically pure compounds. tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has also been studied for its potential in drug design, as it has been shown to act as a potent inhibitor of certain enzymes. tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has also been studied for its potential in the synthesis of other organic compounds, as well as its potential as a catalyst in organic synthesis.

Mechanism of Action

Tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has been shown to act as a potent inhibitor of certain enzymes. The mechanism of action of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is not fully understood, but it is believed to involve the binding of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans to the active site of the enzyme, which then blocks the enzyme from performing its intended function.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans are not fully understood. However, it has been shown to have a wide range of effects on various enzymes and other biochemical pathways. In particular, tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans in lab experiments has several advantages. tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is a relatively inexpensive compound, and it can be synthesized in high yields. Additionally, tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans can be used in a variety of reactions, making it a versatile compound for laboratory use. One limitation of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans is that it is a chiral compound, which means that it can only be used in reactions that require a specific enantiomeric form of the compound.

Future Directions

The potential future directions for tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans are numerous. tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans could be further studied for its potential in drug design, as it has been shown to act as a potent inhibitor of certain enzymes. Additionally, tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans could be studied for its potential in the synthesis of other organic compounds, as well as its potential as a catalyst in organic synthesis. Finally, tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans could be studied for its potential in asymmetric synthesis and catalysis.

Synthesis Methods

Tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans can be synthesized using a variety of methods. One method involves the reaction of tert-butyl bromide with 4-chloro-2-methylaminocyclohexanecarboxylic acid. This reaction yields the desired product, tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans, in high yields. Another method involves the reaction of tert-butyl chloride with 4-chloro-2-methylaminocyclohexanecarboxylic acid. This reaction also yields tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans involves the protection of the amine group followed by the reaction with tert-butyl chloroformate to form the carbamate. The cyclohexyl ring is then synthesized using a Grignard reaction with cyclohexylmagnesium bromide and subsequent reduction with lithium aluminum hydride. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "Methylamine", "tert-Butylamine", "Cyclohexylmagnesium bromide", "Lithium aluminum hydride", "tert-Butyl chloroformate" ], "Reaction": [ "Protect the amine group of methylamine with tert-butyl carbamate", "React the protected amine with tert-butyl chloroformate to form tert-butyl N-[(tert-butoxy)carbonyl]methylamine", "React cyclohexylmagnesium bromide with tert-butyl N-[(tert-butoxy)carbonyl]methylamine to form tert-butyl N-[(tert-butoxy)carbonyl]-N-cyclohexylmethylamine", "Reduce tert-butyl N-[(tert-butoxy)carbonyl]-N-cyclohexylmethylamine with lithium aluminum hydride to form tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate", "Deprotect the amine group of tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate to yield the desired product" ] }

CAS RN

1313366-20-9

Product Name

tert-butyl N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans

Molecular Formula

C13H26N2O2

Molecular Weight

242.4

Purity

95

Origin of Product

United States

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